molecular formula C6H8N2O B7901303 1-Isoxazol-3-yl-cyclopropylamine

1-Isoxazol-3-yl-cyclopropylamine

Cat. No.: B7901303
M. Wt: 124.14 g/mol
InChI Key: YZDYVSAEOSNJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isoxazol-3-yl-cyclopropylamine is a compound that features a cyclopropylamine group attached to an isoxazole ring Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isoxazol-3-yl-cyclopropylamine can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes, forming the isoxazole ring. The cyclopropylamine group can then be introduced through subsequent reactions. For instance, the reaction of cyclopropylamine with an isoxazole derivative under appropriate conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of metal-free catalysts to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Isoxazol-3-yl-cyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

1-Isoxazol-3-yl-cyclopropylamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Isoxazol-3-yl-cyclopropylamine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropylamine group may enhance the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Isoxazol-3-yl-cyclopropylamine is unique due to the combination of the isoxazole ring and the cyclopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1,2-oxazol-3-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6(2-3-6)5-1-4-9-8-5/h1,4H,2-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDYVSAEOSNJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NOC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.